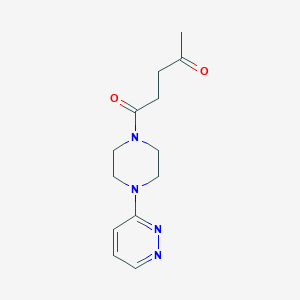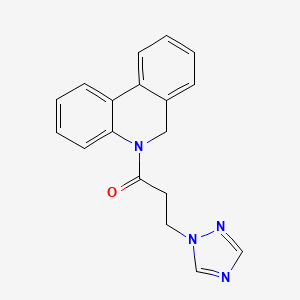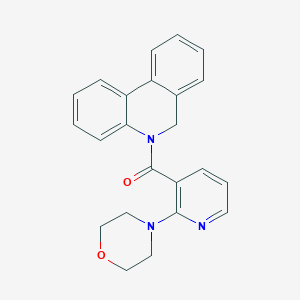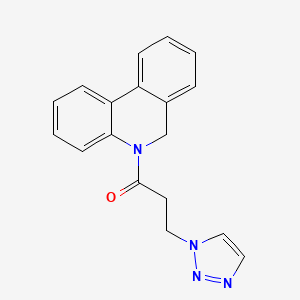
1-(4-Pyridazin-3-ylpiperazin-1-yl)pentane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Pyridazin-3-ylpiperazin-1-yl)pentane-1,4-dione is a heterocyclic compound that features a pyridazine ring fused with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Pyridazin-3-ylpiperazin-1-yl)pentane-1,4-dione typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-dicarbonyl compound. This step often requires heating and the use of a suitable solvent such as ethanol or acetic acid.
Coupling with Piperazine: The pyridazine derivative is then coupled with piperazine under basic conditions. This step may involve the use of a base such as sodium hydride or potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).
Formation of the Final Compound: The final step involves the introduction of the pentane-1,4-dione moiety. This can be achieved through a nucleophilic substitution reaction, where the piperazine derivative reacts with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Pyridazin-3-ylpiperazin-1-yl)pentane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
1-(4-Pyridazin-3-ylpiperazin-1-yl)pentane-1,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Pyridazin-3-ylpiperazin-1-yl)pentane-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can interact with active sites of enzymes, inhibiting their activity. The piperazine moiety may enhance the binding affinity and selectivity of the compound towards its target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Pyridyl)piperazine: A compound with a similar structure but with a pyridine ring instead of a pyridazine ring.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: A compound with a piperazine and pyridine moiety, used as a serotonin reuptake inhibitor.
Uniqueness
1-(4-Pyridazin-3-ylpiperazin-1-yl)pentane-1,4-dione is unique due to the presence of both pyridazine and piperazine rings, which confer distinct biological activities and chemical reactivity. The combination of these rings allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
1-(4-pyridazin-3-ylpiperazin-1-yl)pentane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-11(18)4-5-13(19)17-9-7-16(8-10-17)12-3-2-6-14-15-12/h2-3,6H,4-5,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGLKSPONFWCFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)N1CCN(CC1)C2=NN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B6953363.png)
![4,6-dimethyl-2-oxo-5-[3-oxo-3-(6H-phenanthridin-5-yl)propyl]-1H-pyridine-3-carbonitrile](/img/structure/B6953370.png)


![1-[3-oxo-3-(6H-phenanthridin-5-yl)propyl]pyridin-2-one](/img/structure/B6953382.png)

![2-[5-[[2-(difluoromethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]-N-methylacetamide](/img/structure/B6953396.png)

![1-[3-(2-Oxopropyl)morpholin-4-yl]pentane-1,4-dione](/img/structure/B6953404.png)
![3-methyl-5-[3-(4-propan-2-yl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]-1H-benzimidazol-2-one](/img/structure/B6953417.png)
![4-(dimethylamino)-2-fluoro-N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]benzamide](/img/structure/B6953435.png)
![N-[2-(3-bromoanilino)ethyl]-3,5-dimethyloxolane-2-carboxamide](/img/structure/B6953441.png)
![3,3-difluoro-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]cyclohexane-1-carboxamide](/img/structure/B6953451.png)
![N-[(2-fluoro-3-methoxyphenyl)methyl]-1-phenyl-1-(1H-1,2,4-triazol-5-yl)methanamine](/img/structure/B6953463.png)
